molecular formula C8H9N3O2 B13698553 1-(Benzo[d][1,3]dioxol-4-yl)guanidine

1-(Benzo[d][1,3]dioxol-4-yl)guanidine

Cat. No.: B13698553
M. Wt: 179.18 g/mol
InChI Key: UQAKENIHJQWROV-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-4-yl)guanidine is a chemical compound of interest in scientific research, particularly within the fields of medicinal chemistry and pharmacology. The benzodioxole moiety is a common structural feature in various biologically active molecules, often contributing to pharmacological activity and metabolic profile . As a guanidine derivative, this compound may serve as a key synthetic intermediate or a precursor for the development of more complex molecular architectures. Researchers are exploring its potential utility in several areas, though specific mechanisms of action and primary applications for the 4-yl isomer are still being characterized. Its core value lies in its role as a building block for the design and synthesis of novel compounds, which could be screened for a range of potential biological activities. This product is strictly intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(1,3-benzodioxol-4-yl)guanidine

InChI

InChI=1S/C8H9N3O2/c9-8(10)11-5-2-1-3-6-7(5)13-4-12-6/h1-3H,4H2,(H4,9,10,11)

InChI Key

UQAKENIHJQWROV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)N=C(N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting from benzo[d]dioxol-4-yl derivatives, often phenolic or halogenated intermediates.
  • Introduction of the guanidine functionality via nucleophilic substitution or condensation reactions using guanidine or guanidine derivatives.
  • Purification steps such as recrystallization or chromatography to isolate the target compound.

Reported Synthetic Routes and Conditions

While no direct one-step synthesis is detailed in the available literature, related guanidine derivatives have been synthesized via multi-step procedures involving:

  • Reaction of aromatic amines or halides with guanidine salts under reflux in solvents such as ethanol or methanol.
  • Use of catalysts or reagents like palladium complexes or acid catalysts to facilitate substitution or condensation.
  • Extended reaction times at room temperature or under reflux to achieve acceptable yields.

For example, a three-step reaction sequence for a related guanidine compound started from a methylthio-substituted pyridine derivative using aqueous ammonia and hydrazine hydrate in ethanol and methanol solvents, followed by acid treatment, achieving yields up to 95% in the first step.

Specific Example: Synthesis of a Related Guanidine Compound

Step Reagents and Conditions Yield (%) Notes
1 25% aqueous NH3, EtOH, room temperature, 120 h 95 Amination of methylthio precursor
2 99% N2H4 hydrate, dry MeOH, 30–40 h 88 Hydrazine reduction
3 Acetic acid treatment 88 Final conversion to guanidine derivative

This sequence illustrates the use of prolonged reaction times and mild conditions to introduce the guanidine group effectively.

Alternative Methods

Analytical Data and Characterization

Analytical characterization of 1-(Benzo[d]dioxol-4-yl)guanidine typically includes:

  • Melting point determination (e.g., related compounds melting at 302–368 °C).
  • Infrared (IR) spectroscopy showing characteristic peaks for OH, C=N, and C=C bonds.
  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • Mass spectrometry for molecular weight verification.

Physicochemical Properties Summary

Property Value
Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
Solubility ~0.0685 to 0.224 mg/mL (varies by method)
Log P (Consensus) ~1.99
TPSA (Topological Polar Surface Area) 85.61 Ų
H-bond Donors 1
H-bond Acceptors 3
Rotatable Bonds 1
Bioavailability Score 0.55
BBB Permeability No
P-gp Substrate Yes
CYP450 Inhibition Inhibits CYP1A2 and CYP3A4

These properties indicate moderate solubility and permeability, with some interaction potential with metabolic enzymes.

Summary and Research Outlook

The preparation of 1-(Benzo[d]dioxol-4-yl)guanidine involves classical guanidine synthesis routes adapted to the benzo[d]dioxole framework. The multi-step synthesis with mild to moderate reaction conditions and the use of catalysts like palladium complexes are prominent strategies. Although direct synthetic protocols for this exact compound are scarce, related guanidine derivatives provide a solid foundation for its preparation.

Further research and experimental validation are recommended to optimize reaction conditions, improve yields, and fully characterize the compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole carboxylic acids, while reduction could produce benzo[d][1,3]dioxole alcohols.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-4-yl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)guanidine involves its interaction with specific molecular targets. For instance, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse . This suggests potential applications in neuromodulation and related therapeutic areas. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-(Benzo[d][1,3]dioxole-6-carbonyl)-3-(3-chlorophenyl)guanidine (Compound 10)
  • Structural Differences :
    • The benzodioxole ring is substituted with a carbonyl group at the 6-position, and the guanidine is further modified with a 3-chlorophenyl group.
    • Key Impact : The carbonyl group introduces polarity, while the chlorophenyl substituent adds steric bulk and lipophilicity.
  • Synthesis : Synthesized via reaction of sodium cyanide and pyridinium chloride, yielding 14% with an HPLC retention time of 3.04 minutes and MS (ESI⁻) m/z 316 (M-H)⁻ .
  • Pharmacological Implications : The chlorine atom may enhance target affinity through hydrophobic interactions, but the carbonyl could reduce membrane permeability compared to the unsubstituted benzodioxolylguanidine.
2.2. 1-(Benzo[d][1,3]dioxol-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Compound 59c)
  • Structural Differences :
    • Replaces the guanidine with a pyrazole ring bearing a trifluoromethyl group and a carboxylic acid.
    • Key Impact : The trifluoromethyl group enhances metabolic stability, while the carboxylic acid improves solubility but reduces basicity.
  • Synthesis : Prepared via condensation with phosphorus oxychloride in dichloromethane .
  • Pharmacological Implications : The pyrazole-carboxylic acid motif may target different enzymes (e.g., cyclooxygenases) compared to guanidine-based inhibitors.
2.3. 1-[trans-4-(Aminomethyl)cyclohexyl]guanidine (Compound 05T)
  • Structural Differences: Features a cyclohexane ring with an aminomethyl group instead of a benzodioxole.
  • Physicochemical Properties : SMILES: [N@H]=C(N)NC1CCC(CC1)CN; InChi highlights stereochemical specificity .
  • Pharmacological Implications : The aliphatic scaffold may reduce π-π stacking interactions but improve blood-brain barrier penetration.
2.4. 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine
  • Structural Differences: Substitutes guanidine with a simpler N-methylmethanamine group. Key Impact: Loss of hydrogen-bond donors reduces target affinity but increases metabolic stability.
  • Applications : Listed as a commercial product for synthetic intermediates, highlighting its utility in derivatization .

Tabulated Comparison of Key Properties

Compound Molecular Weight Functional Groups HPLC Retention Time (min) MS Data (m/z) Key Pharmacological Traits
1-(Benzo[d][1,3]dioxol-4-yl)guanidine ~193.2* Guanidine, benzodioxole N/A N/A High basicity, hydrogen-bond donor
Compound 10 316.7 Carbonyl, 3-chlorophenyl, guanidine 3.04 316 (M-H)⁻ Enhanced lipophilicity, enzyme inhibition
Compound 59c 327.2 Pyrazole, trifluoromethyl, COOH N/A N/A Solubility, metabolic stability
Compound 05T 170.3 Cyclohexane, aminomethyl, guanidine N/A N/A Conformational rigidity, CNS targeting

*Calculated based on molecular formula.

Pharmacological and Structural Insights

  • Electron-Rich vs. Aliphatic Scaffolds : Benzodioxole-containing compounds (e.g., target compound, Compound 10) favor aromatic interactions in binding pockets, while aliphatic analogs (e.g., Compound 05T) prioritize steric complementarity .
  • Functional Group Trade-offs : Guanidines excel in potency but may suffer from poor bioavailability; carboxylates (Compound 59c) or amines (Compound 8 in ) offer improved solubility at the cost of target affinity.

Q & A

Q. Table 1: Representative Synthesis Conditions for Guanidine Analogs ()

CompoundReagentsYieldKey Parameters
10NaCN, pyridine hydrochloride14%80°C, 12 hr

Recommendation : Use kinetic monitoring (e.g., TLC/HPLC) to optimize reaction time and minimize byproducts.

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer :
Standard characterization protocols for guanidine derivatives include:

  • HPLC : Assess purity (e.g., compound 10 in showed a retention time of 3.04 min) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI(−) MS for compound 10: m/z 316 [M-H]⁻) .
  • NMR Spectroscopy : Resolve substituent positions (e.g., ¹H NMR in DMSO-d₆ for benzo[d][1,3]dioxole derivatives) .

Critical Step : Use deuterated solvents (e.g., DMSO-d₆) to enhance NMR signal resolution, particularly for aromatic protons.

Advanced Research Questions

How do tautomeric forms of this compound influence its chemical reactivity and interaction with biological targets?

Methodological Answer :
Guanidines exhibit tautomerism, affecting their electronic properties and binding modes. highlights that acylated guanidines (e.g., carboxylic acid guanyl hydrazides) adopt tautomeric forms stabilized by resonance (Fig. 1 in ). For this compound:

  • Computational analysis : Predict dominant tautomers using DFT calculations .
  • X-ray crystallography : Resolve tautomeric states experimentally (e.g., SHELXL refinement in ) .

Q. Table 2: Tautomeric Stability in Guanidine Derivatives ()

TautomerStability (Relative Energy)
AMost stable (0 kcal/mol)
B+2.1 kcal/mol

Implication : The dominant tautomer may dictate binding affinity in enzyme inhibition studies.

What challenges arise in crystallographic determination of this compound, and how can software tools like SHELX or Mercury aid in resolving these?

Methodological Answer :
Crystallographic challenges include:

  • Low crystallinity : Common in flexible guanidine derivatives.
  • Disorder in aromatic rings : Requires high-resolution data (<1.0 Å).

Q. Tools for Resolution :

  • SHELXL () : Refine anisotropic displacement parameters to model disorder .
  • Mercury () : Visualize voids and packing motifs to identify solvent interactions .

Case Study : SHELX’s robust handling of twinned data () enables refinement even with suboptimal crystal quality .

How does the substitution pattern on the benzo[d][1,3]dioxole ring affect the compound's pharmacological activity compared to its analogs?

Methodological Answer :
Substituent position (e.g., 4-yl vs. 5-yl) alters electronic and steric properties. shows that spiro or heterocyclic additions (e.g., azaspiro in compound 1448034-95-4) enhance receptor selectivity .

Q. Methodology :

  • In vitro assays : Compare IC₅₀ values against targets (e.g., dopamine receptors).
  • Molecular docking : Use tools like AutoDock to predict binding poses.

Q. Table 3: Structural Analogs and Activity Trends ()

CompoundStructural FeaturePharmacological Impact
1-(Benzo[d][1,3]dioxol-5-yl) derivativesExtended conjugationHigher receptor affinity

Recommendation : Synthesize positional isomers and evaluate via competitive binding assays.

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